
Hydroxyterfenadine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Hydroxyterfenadine is a metabolite of terfenadine, an antihistamine that was once widely used for the treatment of allergic conditions. Terfenadine was withdrawn from the market due to its potential to cause cardiac arrhythmias. This compound, however, is less cardiotoxic and is primarily known for its role in the metabolic pathway of terfenadine .
準備方法
Hydroxyterfenadine can be synthesized through the biotransformation of terfenadine using microbial oxidation. The actinomycete Streptomyces platensis is known to convert terfenadine into this compound through a series of oxidation steps involving cytochrome P450 enzymes . The process involves hydroxylation of the t-butyl group of terfenadine, followed by further oxidation to form this compound .
化学反応の分析
Hydroxyterfenadine undergoes several types of chemical reactions, including:
Oxidation: this compound can be further oxidized to form carboxylic acid derivatives.
Reduction: It can be reduced back to terfenadine under specific conditions.
Substitution: this compound can undergo substitution reactions where the hydroxyl group is replaced by other functional groups.
Common reagents used in these reactions include cytochrome P450 enzymes for oxidation and various reducing agents for reduction reactions . The major products formed from these reactions include fexofenadine, which is a further oxidized form of this compound .
科学的研究の応用
Hydroxyterfenadine has several scientific research applications:
作用機序
Hydroxyterfenadine exerts its effects by competing with histamine for binding at H1-receptor sites in the gastrointestinal tract, uterus, large blood vessels, and bronchial muscle. This reversible binding suppresses the formation of edema, flare, and pruritus resulting from histaminic activity . The compound does not readily cross the blood-brain barrier, minimizing central nervous system depression .
類似化合物との比較
Hydroxyterfenadine is similar to other antihistamines such as fexofenadine and dextromethorphan. it is unique in its reduced cardiotoxicity compared to terfenadine. Fexofenadine, the active metabolite of terfenadine, is also less cardiotoxic and is widely used as a safer alternative .
Similar compounds include:
Fexofenadine: An active metabolite of terfenadine with similar antihistamine properties but reduced cardiotoxicity.
Dextromethorphan: Shares structural similarities with terfenadine and this compound, particularly in the site of hydroxylation.
This compound’s uniqueness lies in its role as an intermediate in the metabolic pathway of terfenadine, providing insights into the biotransformation processes and the development of safer antihistamine drugs .
特性
CAS番号 |
76815-56-0 |
|---|---|
分子式 |
C32H41NO3 |
分子量 |
487.7 g/mol |
IUPAC名 |
4-[4-[hydroxy(diphenyl)methyl]piperidin-1-yl]-1-[4-(1-hydroxy-2-methylpropan-2-yl)phenyl]butan-1-ol |
InChI |
InChI=1S/C32H41NO3/c1-31(2,24-34)26-17-15-25(16-18-26)30(35)14-9-21-33-22-19-29(20-23-33)32(36,27-10-5-3-6-11-27)28-12-7-4-8-13-28/h3-8,10-13,15-18,29-30,34-36H,9,14,19-24H2,1-2H3 |
InChIキー |
ZIQKFOOBIMENJF-UHFFFAOYSA-N |
正規SMILES |
CC(C)(CO)C1=CC=C(C=C1)C(CCCN2CCC(CC2)C(C3=CC=CC=C3)(C4=CC=CC=C4)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


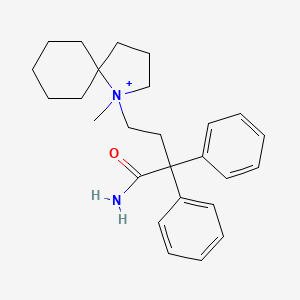
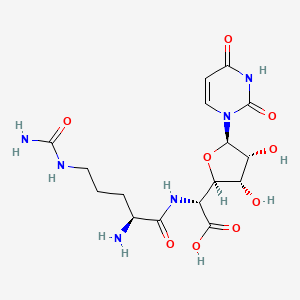
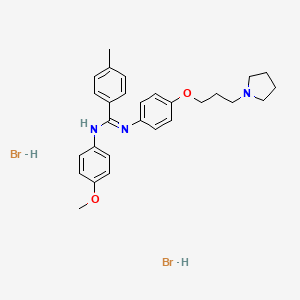


![2-ethyl-13-methyl-2,4,9,15-tetrazatricyclo[9.4.0.03,8]pentadeca-1(11),3(8),4,6,12,14-hexaen-10-one](/img/structure/B15194452.png)
![6-chloro-2-ethyl-9-methyl-2,4,9,15-tetrazatricyclo[9.4.0.03,8]pentadeca-1(11),3(8),4,6,12,14-hexaen-10-one](/img/structure/B15194467.png)


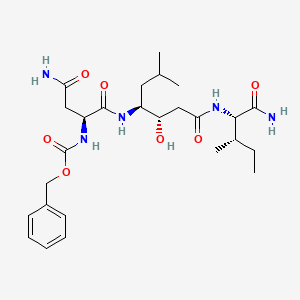
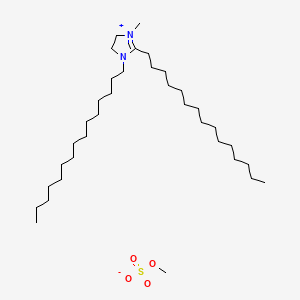


![6-amino-2-[(2S)-pentan-2-yl]oxy-9-(5-piperidin-1-ylpentyl)-7H-purin-8-one;(Z)-but-2-enedioic acid](/img/structure/B15194511.png)
